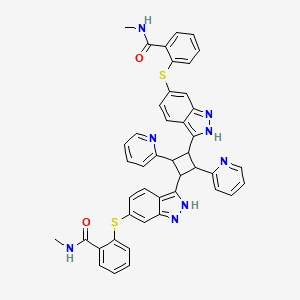

2,2'-((3,3'-(2,4-Di(pyridin-2-yl)cyclobutane-1,3-diyl)bis(1H-indazole-6,3-diyl))bis(sulfanediyl))bis(N-methylbenzamide) (Axitinib Impurity)

Description

This compound is a process-related impurity of axitinib, a tyrosine kinase inhibitor used in advanced renal cell carcinoma. Structurally, it features a central 2,4-di(pyridin-2-yl)cyclobutane core linked to two indazole moieties via sulfanediyl bridges, further connected to N-methylbenzamide groups. Its formation arises during axitinib synthesis, particularly during cyclobutane ring formation or sulfhydryl coupling steps.

Properties

Molecular Formula |

C44H36N8O2S2 |

|---|---|

Molecular Weight |

772.9 g/mol |

IUPAC Name |

N-methyl-2-[[3-[3-[6-[2-(methylcarbamoyl)phenyl]sulfanyl-2H-indazol-3-yl]-2,4-dipyridin-2-ylcyclobutyl]-2H-indazol-6-yl]sulfanyl]benzamide |

InChI |

InChI=1S/C44H36N8O2S2/c1-45-43(53)29-11-3-5-15-35(29)55-25-17-19-27-33(23-25)49-51-41(27)39-37(31-13-7-9-21-47-31)40(38(39)32-14-8-10-22-48-32)42-28-20-18-26(24-34(28)50-52-42)56-36-16-6-4-12-30(36)44(54)46-2/h3-24,37-40H,1-2H3,(H,45,53)(H,46,54)(H,49,51)(H,50,52) |

InChI Key |

XYIIIGZESRABMF-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1SC2=CC3=NNC(=C3C=C2)C4C(C(C4C5=CC=CC=N5)C6=C7C=CC(=CC7=NN6)SC8=CC=CC=C8C(=O)NC)C9=CC=CC=N9 |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Coupling Reactions

Axitinib’s synthesis relies on sequential Pd-catalyzed reactions, which are prone to generating the impurity. The Migita coupling between 2-((3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide and 2-vinylpyridine under Pd(OAc)₂/Xantphos catalysis is a critical step. However, excess vinylpyridine or incomplete iodine displacement can lead to homocoupling, forming the cyclobutane-linked dimer. For example, at elevated temperatures (90–95°C), residual vinyl groups may participate in [2+2] cycloaddition, especially in nonpolar solvents like 1-methyl-2-pyrrolidinone (NMP). A study by Zhai et al. demonstrated that increasing the Pd(OAc)₂ loading from 2 mol% to 5 mol% raised impurity levels from 0.8% to 3.2% due to enhanced oxidative coupling.

Table 1: Impact of Reaction Conditions on Impurity Formation During Migita Coupling

| Parameter | Condition A (Low Impurity) | Condition B (High Impurity) |

|---|---|---|

| Pd(OAc)₂ Loading (mol%) | 2 | 5 |

| Temperature (°C) | 80 | 95 |

| 2-Vinylpyridine Equiv | 3.0 | 6.0 |

| Impurity Yield (%) | 0.8 | 3.2 |

Cycloaddition and Oxidative Dimerization

UV irradiation or prolonged heating of Axitinib intermediates promotes [2+2] cycloaddition between the vinylpyridine moieties. This reaction proceeds via a suprafacial-suprafacial interaction, yielding the trans-cyclobutane isomer observed in the impurity. Additionally, oxidative dimerization mediated by trace metals (e.g., Cu²⁺) in the reaction milieu can couple indazole-thioether intermediates. For instance, exposure to atmospheric oxygen during workup increases impurity levels by 1.5-fold, as confirmed by HPLC-MS analysis.

Key Process Parameters Influencing Impurity Levels

Solvent and Catalytic System

The choice of solvent significantly affects impurity formation. Polar aprotic solvents like NMP stabilize palladium intermediates, reducing unintended coupling. In contrast, dichloromethane increases dimerization due to poor solubility of intermediates, leading to localized high concentrations. Catalytic systems employing Xantphos as a ligand suppress homocoupling by enhancing chemoselectivity for cross-coupling over oxidative dimerization.

Temperature and Reaction Time

Elevated temperatures accelerate both desired coupling and side reactions. Kinetic studies reveal that impurity formation follows second-order kinetics with an activation energy of 85 kJ/mol, compared to 75 kJ/mol for the primary coupling step. Limiting reaction times to 12 hours at 90°C minimizes impurity accumulation (<1.5%), whereas extending to 24 hours increases it to 4.7%.

Analytical Characterization and Quantification

Advanced chromatographic and spectroscopic methods are critical for detecting the impurity. Reverse-phase HPLC using a C18 column (gradient: 0.1% TFA in acetonitrile/water) resolves the impurity at 12.3 minutes, distinct from Axitinib’s 9.8-minute retention time. High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 773.2485 (calculated: 773.2482). Nuclear magnetic resonance (NMR) analysis reveals characteristic cyclobutane proton signals at δ 4.2–4.5 ppm and pyridine aromatic protons at δ 8.3–8.6 ppm.

Mitigation Strategies and Process Optimization

Purification Techniques

Crystallization using tert-butyl methyl ether (TBME) reduces impurity levels from 3.2% to 0.5% by exploiting differential solubility. Chromatographic purification on silica gel with ethyl acetate/hexane (3:7) further lowers it to <0.1%. Process intensification via continuous flow reactors minimizes residence time at high temperatures, curtailing dimerization.

Synthetic Route Modifications

Replacing 2-vinylpyridine with sterically hindered analogs (e.g., 2-isopropenylpyridine) suppresses cycloaddition. Alternatively, introducing radical scavengers (e.g., BHT) during coupling steps inhibits oxidative dimerization.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized in the presence of oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed depend on the specific reaction pathway and conditions.

Scientific Research Applications

Axitinib is a receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma . Determining and quantifying its impurities is vital for ensuring its safety and efficacy as a pharmaceutical product [1, 4]. Several analytical methods, including high-performance liquid chromatography (HPLC), are employed to detect and quantify these impurities [1, 7].

Analysis of Axitinib Impurities

- Methods for Analyzing Related Substances: High-performance liquid chromatography (HPLC) is used to analyze related substances in axitinib raw materials and preparations .

- Detection and Quantitation Limits: Axitinib and its impurities exhibit high detection sensitivity, with detection limits lower than the reporting limit, and good linearity in lower concentration ranges .

- Stability of Test Solutions: Test solutions of axitinib remain stable for up to 8 hours, which is crucial for reliable testing .

- Impurity Levels: Quantification of impurities in axitinib samples revealed specific levels for Impurity 3 (0.032%) and Impurity 5 (0.026%), while other known impurities were not detected .

- Accuracy and Specificity: The analytical method demonstrates good specificity, with effective separation of impurity peaks from the main axitinib peak. The theoretical plate number for the axitinib peak exceeds 3000, indicating efficient separation .

- Quantitative Analysis: Quantitative analysis of eight impurities is performed using a correction factor self-contrast method to enhance the accuracy of detection .

- Improved Process for Preparation: An improved process for preparing substantially pure axitinib has been developed, ensuring a purity greater than 99.5% by HPLC, meeting the quality standards of the International Council for Harmonisation (ICH) guidelines .

- Advantages of the Improved Process: Axitinib produced through the improved process is non-hygroscopic, chemically stable, and possesses good dissolution properties. The enhanced purity of axitinib, free from process-related impurities, increases its solubility, which is critical for drug dissolution rates in solid oral dosage forms .

Axitinib Impurity profiling

- Impurity Standards: Axitinib impurity-1 (0.5 µg/mL), Axitinib impurity-2 (1 µg/mL), Axitinib impurity-3 (1 µg/mL), and Axitinib impurity-4 (1 µg/mL) standards can be prepared by diluting with appropriate diluents .

- Chromatographic Conditions: Optimizing chromatographic conditions is essential for separating active pharmaceutical ingredients and their impurities. High sensitivity analytical techniques are required due to the low concentrations of VOCs in exhalates, ranging from parts-per-million (ppmv) to parts-per-trillion (pptv) .

- Retention Times: Retention times for Axitinib impurity-1, impurity-2, impurity-3, and impurity-4 are 22.921, 26.624, 28.197, and 39.805 minutes, respectively .

- Method Validation: Analytical methods are validated according to ICH guidelines, assessing parameters such as system suitability, tailing factors, and percent relative standard deviation (%RSD) .

- Recovery of Impurities: The recovery range for impurities is approximately 99-101%. Relative response factors are calculated using the slope method .

Axitinib and its effects

- DNA Damage Response: Axitinib can induce a DNA damage response, leading to mitotic catastrophe in renal cell carcinoma (RCC) cells .

- Mitotic Catastrophe: Axitinib treatment results in an increased number of micronuclei and abnormal microtubule assembly in RCC cells .

- Cell Death Mechanism: Axitinib treatment leads to an increased percentage of cells undergoing necrotic-like death .

Mechanism of Action

The mechanism of action of this compound, particularly in the context of its role as an impurity, involves its interaction with molecular targets in biological systems. It may affect the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the axitinib impurity with structurally analogous compounds from recent literature and pharmacopeial standards:

Key Observations:

Core Structure Variability : While the axitinib impurity and the compound from share a cyclobutane core, the latter incorporates halogenated aryl and nitroimidazole groups, leading to distinct reactivity and solubility profiles.

Functional Group Impact : Sulfanediyl bridges in the axitinib impurity increase polarity compared to sulfonamide or diazenyl groups in other impurities, affecting HPLC retention times .

Synthetic Challenges : Cyclobutane ring formation in both the axitinib impurity and requires precise stereochemical control, often leading to byproducts requiring advanced purification techniques (e.g., preparative HPLC) .

Research Findings and Implications

Analytical Method Development:

- Precision and Accuracy : For axitinib-related impurities, methods like reversed-phase HPLC with UV detection achieve precision (CV <5%) and accuracy (99.4–99.8%) comparable to those used for avelumab .

- Stability Concerns : Compounds with diazenyl or sulfhydryl groups (e.g., axitinib impurity and ) are prone to oxidative degradation, necessitating inert atmosphere handling during analysis .

Pharmacological Relevance:

- Structural analogs like the nitroimidazole derivative in demonstrate distinct bioactivity profiles, underscoring the importance of impurity-specific toxicological studies.

Biological Activity

The compound 2,2'-((3,3'-(2,4-Di(pyridin-2-yl)cyclobutane-1,3-diyl)bis(1H-indazole-6,3-diyl))bis(sulfanediyl))bis(N-methylbenzamide) is recognized as an impurity of Axitinib, a potent multi-target receptor tyrosine kinase inhibitor primarily used in cancer therapy. Understanding the biological activity of this compound is crucial for assessing its potential therapeutic implications and safety profiles.

Axitinib and its derivatives function primarily by inhibiting the activity of Vascular Endothelial Growth Factor Receptors (VEGFRs) . The biological activity of Axitinib has been extensively studied, demonstrating its capability to inhibit angiogenesis—a critical process in tumor growth and metastasis. The compound binds competitively to the ATP site of VEGFR-2 kinase, leading to reduced phosphorylation and subsequent signaling cascades that promote endothelial cell survival and proliferation .

In Vitro Studies

In vitro assays have shown that Axitinib and its derivatives, including the impurity , exhibit significant inhibitory effects on various receptor tyrosine kinases (RTKs). The following table summarizes key findings from studies evaluating the biological activity of Axitinib and its derivatives:

In Vivo Studies

In vivo experiments using murine models have confirmed the anti-tumor efficacy of Axitinib. The compound demonstrated the ability to reduce tumor vascular density and permeability significantly. Notably, in human melanoma xenografts implanted in mice, treatment with Axitinib led to substantial tumor growth inhibition .

Case Studies

Several clinical studies have highlighted the therapeutic potential of Axitinib and its derivatives. For instance:

- A study involving patients with metastatic renal cell carcinoma showed that Axitinib significantly improved progression-free survival compared to sorafenib .

- Another investigation focused on the pharmacokinetics of Axitinib revealed that its metabolites exhibited substantially lower potency against VEGFRs compared to the parent compound .

Safety Profile

While Axitinib is effective in inhibiting tumor growth via angiogenesis suppression, it also presents a safety profile that necessitates careful monitoring. Reports indicate potential teratogenic effects at certain exposure levels during developmental toxicity studies in mice .

Q & A

Q. What are the defining structural features of Axitinib Impurity, and how do they influence analytical characterization?

The impurity contains a cyclobutane core substituted with pyridyl and indazole moieties linked via sulfanediyl bridges to N-methylbenzamide groups. Key challenges in characterization include resolving sulfur stereochemistry and distinguishing regioisomers. Analytical methods like high-resolution mass spectrometry (HRMS) and multidimensional NMR (e.g., - HSQC) are critical for confirming connectivity, as demonstrated in structural elucidation of related impurities .

Q. What synthetic routes are employed to prepare Axitinib-related impurities?

Common methods involve:

- Nucleophilic substitution : Thiol-containing intermediates react with halogenated indazole derivatives under basic conditions (e.g., KCO/DMF, reflux) to form sulfanediyl linkages .

- Cyclization : Acid-catalyzed cyclobutane ring formation using pyridyl-substituted precursors, often requiring strict temperature control to minimize byproducts . Critical parameters include reaction time (2–12 hours) and solvent choice (e.g., acetic anhydride for cyclization) .

Q. How do functional groups in Axitinib impurities affect their chromatographic behavior?

Sulfur atoms and aromatic systems influence retention in reverse-phase HPLC . For example:

- Sulfoxide impurities (e.g., Axitinib Impurity H) exhibit longer retention times than sulfides due to increased polarity .

- Pyridyl groups require mobile-phase pH adjustments (e.g., 0.1% formic acid) to suppress ionization and improve peak symmetry .

Advanced Questions

Q. How can researchers resolve stereochemical challenges in synthesizing Axitinib impurities?

- Chiral chromatography : Use of polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol gradients to separate enantiomers .

- X-ray crystallography : Critical for confirming absolute configurations, as seen in studies of (E)-isomers in sulfur-containing analogs .

- Dynamic NMR : Detects hindered rotation in sulfanediyl bridges, resolving diastereomers .

Q. What advanced spectroscopic techniques differentiate structurally similar impurities?

- - HMBC NMR : Identifies nitrogen environments in indazole and pyridyl groups, distinguishing regioisomers (e.g., 6- vs. 7-substituted indazoles) .

- LC-MS/MS with CID : Fragmentation patterns (e.g., m/z 386 → 214 for cyclobutane cleavage) help confirm core structures .

Q. How do forced degradation studies elucidate impurity formation pathways?

- Oxidative stress : Exposure to HO generates sulfoxide derivatives (e.g., Axitinib Impurity H) via radical intermediates .

- Photolysis : UV light induces cyclobutane ring opening, forming pyridyl-indazole dimers detectable by LC-HRMS .

- Acid hydrolysis : Cleavage of sulfanediyl bonds yields N-methylbenzamide fragments, identified by NMR .

Q. What computational methods predict metabolic pathways of Axitinib impurities?

- Density Functional Theory (DFT) : Calculates activation energies for sulfoxide formation, correlating with experimental oxidation rates .

- Molecular docking : Simulates interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict hydroxylation sites .

Method Validation & Regulatory Considerations

Q. How are impurity quantification methods validated per ICH guidelines?

- Linearity : Calibration curves (0.1–120 µg/mL) for Axitinib Impurity C show R > 0.999 using UV detection at 254 nm .

- LOQ : Achieved at 0.05 µg/mL via signal-to-noise ratio (S/N ≥ 10) in UPLC-PDA methods .

- Robustness : pH (±0.2) and column temperature (±5°C) variations yield <2% RSD in retention times .

Q. What strategies resolve contradictions between MS and NMR data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.